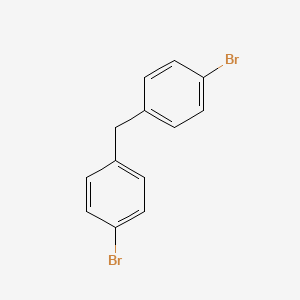

4,4'-Dibromodiphenylmethane

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-4-[(4-bromophenyl)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOYOEKCRDEIPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173027 | |

| Record name | 4,4'-Dibromodiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.03 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1941-86-2 | |

| Record name | 4,4'-Dibromodiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dibromodiphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dibromodiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4′-Dibromodiphenylmethane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AUH3YNH5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4,4 Dibromodiphenylmethane

Direct Electrophilic Aromatic Bromination of Diphenylmethane (B89790) Derivatives

The most direct pathway to 4,4'-Dibromodiphenylmethane is through the electrophilic aromatic bromination of diphenylmethane. This process involves the substitution of hydrogen atoms on the aromatic rings with bromine.

Catalyst Systems and Their Influence on Regioselectivity and Yield

The choice of catalyst is crucial in directing the bromination to the desired para positions of the diphenylmethane backbone and maximizing the yield.

Lewis Acid Catalysts: Iron(III) bromide (FeBr₃) is a commonly used Lewis acid catalyst that polarizes the bromine molecule (Br₂), enhancing its electrophilicity and facilitating the attack on the aromatic rings. Studies have shown that using FeBr₃ can achieve a 75% yield of this compound.

Zeolites: Zeolites are microporous aluminosilicate (B74896) minerals that can act as shape-selective catalysts. nih.gov Their defined pore structures can favor the formation of the para isomer due to steric constraints, thus enhancing regioselectivity. nih.gov The use of zeolites can lead to high para-selectivity in the bromination of aromatic compounds. nih.gov

N-Bromosuccinimide (NBS): NBS is a versatile brominating agent that can be used for the regioselective bromination of activated aromatic compounds. organic-chemistry.org In some cases, the use of NBS with silica (B1680970) gel can afford exclusive formation of the para-substituted product. nih.gov The combination of NBS with tetrabutylammonium (B224687) bromide has been shown to be highly regioselective for the monobromination of activated aromatics, with a notable preference for the para position. organic-chemistry.org

Below is a table summarizing the influence of different catalyst systems on the synthesis of brominated diphenylmethane derivatives.

| Catalyst System | Reagent | Key Advantages | Typical Yield | Ref. |

| Iron(III) bromide (FeBr₃) | Br₂ | Well-established, effective polarization of Br₂ | 75% | |

| Zeolites | Br₂ or NBS | High para-selectivity due to shape-selective catalysis | High | nih.gov |

| N-Bromosuccinimide (NBS)/Silica Gel | NBS | Exclusive formation of para-isomer in some cases | 97% | nih.gov |

| N-Bromosuccinimide (NBS)/Tetrabutylammonium Bromide | NBS | High para-selectivity for monobromination | High | organic-chemistry.org |

| Solvent-Free (Molten Diphenylmethane) | Br₂ | High atom economy, no catalyst needed | 92% |

Optimization of Reaction Conditions (Temperature, Solvent, Stoichiometry)

Fine-tuning reaction parameters is essential for maximizing the yield of this compound while minimizing the formation of byproducts.

Temperature: The reaction temperature influences the rate of reaction and the potential for side reactions. For the FeBr₃-catalyzed bromination, a temperature range of 40–60°C is typical. One study identified 55°C as the optimal temperature to maximize the reaction rate without causing decomposition. Prolonged reaction times of over 12 hours can help minimize the formation of di- and tribrominated byproducts. In a solvent-free approach, a temperature of 60–70°C is used with molten diphenylmethane.

Solvent: The choice of solvent can affect the solubility of reactants and the reaction pathway. Non-polar solvents like carbon disulfide or dichloromethane (B109758) are commonly used for the FeBr₃-catalyzed reaction under anhydrous conditions. A solvent-free method, which involves adding bromine dropwise to molten diphenylmethane, has been shown to yield 92% of 4,4′-dibromodiphenylmethane, offering excellent atom economy.

Stoichiometry: The molar ratio of bromine to diphenylmethane is a critical factor. A 2:1 molar ratio of Br₂ to diphenylmethane is often employed to favor the formation of the desired dibrominated product. Adjusting the ratio to 2.1:1 has been found to limit overbromination.

The following table outlines the optimized parameters for the direct bromination of diphenylmethane.

| Parameter | Optimal Value | Effect on Yield | Ref. |

| Temperature | 55°C | Maximizes reaction rate while preventing decomposition. | |

| Br₂:Diphenylmethane Ratio | 2.1:1 | Limits the formation of overbrominated products. | |

| Catalyst Loading (FeBr₃) | 5 mol% | Sufficient to catalyze the reaction effectively. | |

| Reaction Time | >12 hours | Minimizes di- and tribrominated byproducts. |

Mechanistic Insights into Electrophilic Substitution Pathways

The synthesis of this compound via electrophilic aromatic substitution proceeds through a well-established multi-step mechanism. masterorganicchemistry.combyjus.comlibretexts.orgchemistrysteps.com

Generation of the Electrophile: A Lewis acid catalyst, such as FeBr₃, interacts with molecular bromine to generate a more potent electrophile. byjus.com This polarization makes one of the bromine atoms highly electron-deficient.

Formation of the Sigma Complex (Arenium Ion): The π-electrons of one of the aromatic rings of diphenylmethane attack the electrophilic bromine atom. masterorganicchemistry.combyjus.comchemistrysteps.com This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. byjus.comchemistrysteps.com This is typically the slow, rate-determining step of the reaction. masterorganicchemistry.com

Deprotonation and Restoration of Aromaticity: A base, which can be the [FeBr₄]⁻ complex formed in the first step, removes a proton from the sp³-hybridized carbon of the sigma complex. byjus.comlibretexts.org This regenerates the aromatic ring, resulting in the formation of 4-bromodiphenylmethane. The process is then repeated on the second phenyl ring to yield this compound.

The methylene (B1212753) bridge (-CH₂-) between the two phenyl rings is an activating group, directing the incoming electrophile to the ortho and para positions. However, due to steric hindrance at the ortho positions, the para-substituted product is preferentially formed.

Synthesis via Coupling Reactions of Bromobenzene (B47551) Derivatives

An alternative approach to synthesizing this compound involves the formation of the central methylene bridge by coupling brominated precursors.

Ullmann-Type Coupling Strategies

The Ullmann reaction traditionally involves the copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.orgtestbook.com A variation of this reaction can be envisioned for the synthesis of diphenylmethane derivatives. For instance, the coupling of a bromobenzyl halide with bromobenzene in the presence of a copper catalyst could potentially form the desired product. The classic Ullmann coupling typically requires high temperatures (around 200°C) and an excess of copper. organic-chemistry.org

Grignard Reagent-Mediated Syntheses and Homocoupling Approaches

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles used to form new carbon-carbon bonds. wikipedia.orgbyjus.comsigmaaldrich.com

A potential synthetic route using a Grignard reagent would involve the reaction of 4-bromobenzylmagnesium bromide (a Grignard reagent formed from 4-bromobenzyl bromide) with 1-bromo-4-iodobenzene. In this scenario, the Grignard reagent would act as the nucleophile, displacing the more reactive iodide to form the C-C bond of the diphenylmethane structure.

Homocoupling reactions, where two identical molecules are joined, also present a viable synthetic pathway. One such approach involves the coupling of 4-bromobenzyl bromide. While not a direct homocoupling to form this compound, related coupling reactions of substituted toluenes in the presence of bromine under irradiation have been shown to produce diphenylmethanes. researchgate.net

Novel and Green Chemistry Approaches to this compound Synthesis

In recent years, significant efforts have been directed towards developing greener synthetic routes to this compound, focusing on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. These approaches include catalyst-free methods and the use of alternative reaction media.

A significant advancement in the synthesis of this compound is the development of a catalyst-free and solvent-free bromination method. This approach offers high atom economy and avoids the use of potentially toxic and difficult-to-remove catalysts.

In a notable solvent-free procedure, diphenylmethane is heated to a molten state and then directly reacted with bromine. The inherent reactivity of the diphenylmethane substrate at an elevated temperature is sufficient to drive the reaction forward without the need for a catalyst.

A key study demonstrated that the dropwise addition of bromine to molten diphenylmethane at a temperature of 60–70°C leads to the formation of this compound in high yield. After the evolution of hydrogen bromide gas ceases, any residual bromine can be removed by air sparging, resulting in a product with high purity. This method's para selectivity is attributed to the stabilization of the transition state, where the methylene bridge's electron-donating effect directs the electrophilic attack of bromine to the para positions of the phenyl rings. The absence of a solvent increases the effective concentration of the reactants, promoting bimolecular collisions and enhancing the reaction rate.

Table 1: Catalyst-Free Bromination of Diphenylmethane

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| Diphenylmethane | Bromine | Molten, 60-70°C, Solvent-free, Catalyst-free | This compound | 92% |

This method stands in contrast to traditional electrophilic aromatic bromination which often employs a Lewis acid catalyst like iron(III) bromide (FeBr₃) in a non-polar solvent. While effective, these older methods present challenges in terms of catalyst removal and solvent waste management.

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering significant environmental and safety benefits over conventional organic solvents. researchgate.net While direct studies on the synthesis of this compound in aqueous media are not extensively reported, research on analogous compounds provides strong evidence for the feasibility of this approach.

For instance, a highly efficient synthesis of 4,4'-diaminodiphenylmethanes has been developed using water as a solvent without any catalyst. nih.gov In this method, aromatic amines are condensed with formaldehyde (B43269) in an aqueous slurry to produce the corresponding diarylmethane derivatives in high yields (75-93%). nih.gov The procedure is simple, environmentally friendly, and avoids the use of acids or alkalis typically required in conventional methods. nih.gov

The success of this aqueous, catalyst-free synthesis of a closely related diarylmethane structure suggests a promising avenue for the development of a green synthesis of this compound. The challenge lies in adapting the bromination step to an aqueous environment, which may require the use of water-tolerant brominating agents or phase-transfer catalysts to facilitate the reaction between the organic substrate and the brominating species. The principles of green chemistry encourage the exploration of such alternative reaction media to reduce the environmental footprint of chemical manufacturing. researchgate.netmdpi.com

Catalyst-Free Bromination Methods

Challenges and Advances in Scalable Synthesis of this compound

The transition from a laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. For this compound, these challenges primarily revolve around reaction control, product purity, and process safety. However, recent advances in chemical engineering and reaction technology offer promising solutions.

A major challenge in the synthesis of this compound is controlling the regioselectivity to exclusively obtain the 4,4'-isomer and avoid the formation of other isomers (e.g., 2,4'- or 2,2'-) and polybrominated byproducts. On a large scale, localized temperature fluctuations within a large batch reactor can lead to a decrease in selectivity. The exothermic nature of bromination reactions requires efficient heat management to prevent runaway reactions, which can be more difficult to control in large vessels due to a lower surface-area-to-volume ratio. catsci.com

Furthermore, the scale-up process necessitates careful consideration of solvent volumes, which significantly impact process efficiency, cost, and waste generation. catsci.com The handling of hazardous reagents like bromine on an industrial scale also requires stringent safety protocols.

To address these challenges, continuous flow chemistry has emerged as a powerful tool for the scalable and safe synthesis of chemical intermediates. scielo.brmdpi.com Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved selectivity and yields. mdpi.comuco.es The small internal volume of these reactors enhances heat transfer, significantly reducing the risk of runaway reactions. catsci.com

For bromination reactions, continuous flow systems allow for the in situ generation of hazardous reagents like bromine, minimizing their storage and handling. mdpi.com This approach has been successfully demonstrated for the bromination of various aromatic substrates, offering a safer and more sustainable alternative to traditional batch processes. mdpi.com The adoption of continuous flow technology for the synthesis of this compound could lead to a more efficient, safer, and economically viable industrial process, overcoming many of the challenges associated with traditional large-scale batch production. scielo.br

Chemical Reactivity and Transformation Mechanisms of 4,4 Dibromodiphenylmethane

Transition Metal-Catalyzed Cross-Coupling Reactions

Catalyst Design and Ligand Effects in Cross-Coupling

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a substrate like 4,4'-dibromodiphenylmethane, these reactions offer a powerful tool for creating complex molecular architectures. The success of these transformations is highly dependent on the design of the catalyst system, particularly the choice of the metal center and the properties of the coordinating ligands.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are widely employed. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgwikipedia.org The general catalytic cycle for these reactions involves the oxidative addition of the aryl bromide to a low-valent palladium(0) species, followed by transmetalation with an organometallic reagent (in Suzuki and similar couplings) or migratory insertion of an alkene or alkyne (in Heck and Sonogashira couplings), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The choice of ligand is critical in tuning the reactivity and stability of the palladium catalyst. nih.gov Electron-rich and sterically bulky phosphine (B1218219) ligands, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are known to enhance the efficiency of Suzuki-Miyaura couplings, even with less reactive aryl chlorides, by promoting the oxidative addition and reductive elimination steps. nih.gov The steric bulk of the ligand can also influence the regioselectivity of the reaction.

Another important cross-coupling reaction is the Yamamoto coupling, which involves the nickel-catalyzed homocoupling of aryl halides to form symmetrical biaryls. numberanalytics.comnumberanalytics.com This reaction is particularly relevant for difunctional compounds like this compound, as it can lead to the formation of polymers. The Yamamoto coupling typically utilizes a nickel(0) catalyst, often generated in situ from a nickel(II) salt, in the presence of a reducing agent.

The following table summarizes representative catalyst systems and their effects in cross-coupling reactions relevant to dihaloaromatic compounds.

| Coupling Reaction | Catalyst | Ligand | Base/Solvent | Key Features & Ligand Effects |

| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | Phosphines (e.g., PPh₃, PCy₃, SPhos) | Base (e.g., K₂CO₃, K₃PO₄) in solvents like Toluene, Dioxane, or water. organic-chemistry.orgharvard.edu | Bulky, electron-rich phosphine ligands stabilize the Pd(0) center and promote oxidative addition. The choice of ligand can influence reaction rates and substrate scope. nih.gov |

| Heck | Pd(OAc)₂ | Phosphines or N-Heterocyclic Carbenes (NHCs) | Base (e.g., Et₃N) in solvents like DMF or NMP. organic-chemistry.orgfu-berlin.de | The ligand influences the stability and activity of the catalyst. Phosphine-free systems have also been developed. organic-chemistry.org |

| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ (and CuI as co-catalyst) | Amine base (e.g., Et₃N) in solvents like THF or DMF. wikipedia.orgorganic-chemistry.org | The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then transmetalates to the palladium center. wikipedia.org Copper-free versions have been developed. organic-chemistry.org |

| Yamamoto | NiCl₂(bpy) | Bipyridine (bpy) | Zn in DMF or THF | Nickel-based catalysts are effective for the homocoupling of aryl halides. The bipyridine ligand stabilizes the active nickel species. numberanalytics.comnumberanalytics.com |

Organometallic Transformations (e.g., Grignard and Lithiation Reactions)

The bromine atoms in this compound can be readily converted into organometallic functionalities, such as Grignard reagents or organolithium species. These transformations invert the polarity of the carbon atom, turning it from an electrophilic site into a potent nucleophile, which can then be reacted with a wide range of electrophiles.

The formation of a Grignard reagent from this compound involves the reaction of the aryl bromide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgchemguide.co.ukleah4sci.combyjus.comlibretexts.org The reaction is typically initiated by activating the magnesium surface, for example, with a small crystal of iodine. Given the presence of two bromine atoms, the reaction can potentially lead to a mixture of mono- and di-Grignard reagents, depending on the stoichiometry of the magnesium used. Selective monolithiation can be challenging but is crucial for subsequent controlled functionalization.

Similarly, lithiation can be achieved through a halogen-lithium exchange reaction, typically by treating this compound with an alkyllithium reagent such as n-butyllithium (n-BuLi), usually at low temperatures in an inert solvent like THF or hexane. nih.govmt.comchemicalbook.com This reaction is generally very fast and can also lead to a mixture of mono- and di-lithiated species. The use of microflow reactors has been shown to improve the selectivity of monolithiation for similar dibromoaryl compounds by enabling rapid mixing and precise temperature control. nih.gov

Once formed, the organomagnesium or organolithium derivative of this compound can react with various electrophiles to introduce new functional groups. For instance, reaction with carbon dioxide (CO₂), followed by an acidic workup, yields a carboxylic acid. masterorganicchemistry.comnih.govmasterorganicchemistry.comgoogle.com This provides a route to 4-(4-bromobenzyl)benzoic acid (from the mono-Grignard/lithium reagent) or 4,4'-methylenedibenzoic acid (from the di-Grignard/lithium reagent).

Reaction with aldehydes or ketones results in the formation of secondary or tertiary alcohols, respectively. chemguide.co.ukmasterorganicchemistry.commasterorganicchemistry.com For example, the reaction of the mono-Grignard reagent with formaldehyde (B43269) would yield [4-(4-bromobenzyl)phenyl]methanol. The table below illustrates some potential reactions of the monolithiated derivative of this compound.

| Organometallic Reagent | Electrophile | Reaction Conditions | Product |

| 4-(4-Bromobenzyl)phenylmagnesium bromide | Carbon Dioxide (CO₂) | 1. THF, Dry Ice 2. H₃O⁺ | 4-(4-Bromobenzyl)benzoic acid |

| 4-(4-Bromobenzyl)phenylmagnesium bromide | Formaldehyde (CH₂O) | 1. THF 2. H₃O⁺ | [4-(4-Bromobenzyl)phenyl]methanol |

| 4-(4-Bromobenzyl)phenyllithium | N,N-Dimethylformamide (DMF) | 1. THF, -78 °C 2. H₃O⁺ | 4-(4-Bromobenzyl)benzaldehyde |

Formation of Organobromine Reagents

Redox Chemistry and Functional Group Interconversions

The chemical structure of this compound allows for both oxidation and reduction reactions, targeting either the central methylene (B1212753) bridge or the aryl-bromine bonds.

The methylene group (-CH₂-) in this compound can be oxidized to a carbonyl group (C=O), yielding the corresponding benzophenone (B1666685) derivative, 4,4'-dibromobenzophenone. This transformation typically requires strong oxidizing agents.

Common reagents for this type of oxidation include chromium trioxide (CrO₃) in acetic acid or a mixture of sulfuric acid and acetone (B3395972) (Jones oxidation). researchgate.netwikipedia.orgwikidoc.orgorgsyn.org Potassium permanganate (B83412) (KMnO₄) in an acidic or basic solution can also be employed for this purpose. The reaction involves the conversion of the methylene group to a secondary alcohol intermediate, which is then further oxidized to the ketone. The conditions for these oxidations are generally harsh, and care must be taken to avoid side reactions, such as cleavage of the molecule or unwanted reactions involving the bromine atoms.

| Oxidizing Agent | Typical Conditions | Product |

| Chromium Trioxide (CrO₃) | Acetic Acid, heat | 4,4'-Dibromobenzophenone |

| Potassium Permanganate (KMnO₄) | H₂SO₄ (aq), heat | 4,4'-Dibromobenzophenone |

The bromine atoms of this compound can be removed through reduction reactions, leading to diphenylmethane (B89790) or partially reduced intermediates like 4-bromodiphenylmethane. A common and powerful reducing agent for the reduction of aryl halides is lithium aluminum hydride (LiAlH₄). numberanalytics.combyjus.comlibretexts.orgmasterorganicchemistry.comharvard.edu The reaction is typically carried out in an anhydrous ether solvent such as THF. byjus.com Depending on the reaction conditions and the amount of reducing agent used, it is possible to achieve either partial or complete reduction of the bromine atoms.

Catalytic hydrogenation is another effective method for the dehalogenation of aryl halides. This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method is often preferred for its milder conditions and cleaner reaction profiles compared to metal hydride reductions. By controlling the reaction time and catalyst loading, it may be possible to selectively remove one bromine atom to yield 4-bromodiphenylmethane. Complete reduction under more forcing conditions would yield diphenylmethane.

| Reducing Agent/Method | Typical Conditions | Potential Product(s) |

| Lithium Aluminum Hydride (LiAlH₄) | THF, reflux | Diphenylmethane, 4-Bromodiphenylmethane |

| Catalytic Hydrogenation (H₂/Pd-C) | H₂, Pd/C, Ethanol, room temp. or heat | Diphenylmethane, 4-Bromodiphenylmethane |

Oxidation Reactions to Benzophenone Derivatives

Exploration of Radical Reaction Mechanisms

The radical reactivity of this compound is centered on the lability of the hydrogen atoms at the benzylic position (the methylene bridge). The benzylic C-H bonds are weaker than typical sp³ C-H bonds because the resulting benzylic radical is stabilized by resonance, with the unpaired electron delocalized over the two aromatic rings. libretexts.orglibretexts.org This inherent stability facilitates the formation of a diphenylmethyl radical intermediate, which can then participate in a variety of transformations.

The initiation of radical reactions involving this compound typically occurs through the abstraction of a benzylic hydrogen atom by a radical species. libretexts.org This process is often facilitated by light (photochemical initiation) or heat (thermal initiation) in the presence of a radical initiator. libretexts.orgfujifilm.com Common initiators include N-bromosuccinimide (NBS), which can generate a low concentration of bromine radicals (Br•), and azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) or peroxides such as benzoyl peroxide. libretexts.orglibretexts.orgfujifilm.com

The general mechanism for radical reactions at the benzylic position follows a chain reaction pattern consisting of three main stages:

Initiation: The process begins with the formation of a reactive radical species. For instance, under light or heat, an initiator molecule decomposes to form radicals. These radicals can then abstract a hydrogen atom from the methylene bridge of this compound to form a resonance-stabilized bis(4-bromophenyl)methyl radical. libretexts.orglibretexts.org

Propagation: The newly formed benzylic radical is a key intermediate that can react with other molecules. For example, in a bromination reaction with molecular bromine (Br₂), the benzylic radical will abstract a bromine atom to form a new product and a bromine radical. libretexts.org This new bromine radical can then continue the chain reaction by abstracting a hydrogen atom from another molecule of this compound. libretexts.org

Termination: The chain reaction is concluded when two radical species combine to form a stable, non-radical product. libretexts.org

A notable example of a radical reaction is the phototriggered benzylic oxidation using bromo(diphenyl)methane as a source of bromine radicals. thieme-connect.com In this type of reaction, a phototriggered homolytic cleavage of the C-Br bond generates a bromine radical. This radical then abstracts a benzylic hydrogen, and the resulting carbon-centered radical reacts with molecular oxygen to form a peroxyl radical intermediate, which ultimately leads to the formation of a carbonyl compound. thieme-connect.com

Due to its bifunctional nature, with two bromine atoms, this compound and structurally similar molecules like 4,4'-bis(bromomethyl)biphenyl (B1330914) can also act as bifunctional initiators in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). chemicalbook.comsigmaaldrich.com In such processes, the bromine atoms can be reversibly cleaved to generate radical species that initiate the polymerization of vinyl monomers from both ends of the molecule, leading to the formation of block copolymers or polymers with specific architectures.

The table below outlines typical conditions for initiating radical reactions at the benzylic position of diphenylmethane derivatives, which are applicable to this compound.

| Reaction Type | Reagents & Initiators | Solvent | Conditions | Intermediate/Product | Reference |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide (radical initiator) | Carbon tetrachloride (CCl₄) | Heat (reflux) | (1-bromo-1-(4-bromophenyl)methyl)benzene | libretexts.org |

| Benzylic Bromination | N-Bromosuccinimide (NBS) | Tetrachloride (CCl₄) | Light (hν) | Resonance-stabilized benzylic radical | libretexts.org |

| Benzylic Oxidation | Bromo(diphenyl)methane, O₂ | Methanol (MeOH) | Blue LED (30 W), 35 °C | Peroxyl radical intermediate leading to a carbonyl | thieme-connect.com |

| Benzylic Carboxylation | Phenyliodine(III) diacetate (PIDA), Sodium Bromide (NaBr) | Dichloromethane (B109758) (CH₂Cl₂) | 40 °C | Bromo-λ³-iodane intermediate, benzylic radical | beilstein-journals.org |

Derivatization and Functionalization of 4,4 Dibromodiphenylmethane

Synthesis of Functionalized Diphenylmethane (B89790) Analogues

The two bromine atoms on the 4,4'-Dibromodiphenylmethane scaffold are key handles for introducing diverse chemical functionalities. Modern synthetic methodologies provide efficient pathways to create a wide array of diphenylmethane analogues.

One of the most powerful strategies for functionalizing this compound is through metal-halogen exchange. This process typically involves treating the dibromo compound with a strong base or organometallic reagent, such as an organolithium compound (e.g., n-butyllithium) or a Grignard reagent. The reaction replaces one or both bromine atoms with a metal (typically lithium or a magnesium halide), transforming the electrophilic carbon center into a highly nucleophilic one. This newly formed organometallic intermediate can then react with a wide variety of electrophiles to introduce new functional groups.

The general reactivity for halogen-metal exchange is Ar-I > Ar-Br > Ar-Cl, making aryl bromides like this compound excellent substrates for this transformation. wuxiapptec.comlibretexts.org The use of salt additives, such as lithium chloride (LiCl) with Grignard reagents (e.g., i-PrMgCl·LiCl), has been shown to increase the rate and efficiency of the exchange, allowing the reaction to proceed under mild conditions while tolerating sensitive functional groups.

Below is a table illustrating the conversion of this compound into a mono-lithiated intermediate and its subsequent reaction with various electrophiles.

| Electrophile Reagent | Functional Group Introduced | Product Class |

|---|---|---|

| H₂O (Water) | -H (Hydrogen) | Monobrominated Diphenylmethane |

| CO₂ (Carbon Dioxide) | -COOH (Carboxylic Acid) | Bromodiphenylmethane Carboxylic Acid |

| RCHO (Aldehyde) | -CH(OH)R (Secondary Alcohol) | (Bromodiphenylmethyl)aryl/alkyl Carbinol |

| DMF (Dimethylformamide) | -CHO (Aldehyde) | Bromodiphenylmethane Carboxaldehyde |

| I₂ (Iodine) | -I (Iodine) | Bromo-iododiphenylmethane |

The synthesis of aminodiphenylmethane (B1666581) derivatives from this compound is most effectively achieved through modern palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. wikipedia.org This reaction has become a cornerstone of synthetic chemistry for its ability to form carbon-nitrogen (C-N) bonds with high efficiency and broad substrate scope. wikipedia.org The industrial production of 4,4'-diaminodiphenylmethane (MDA) typically involves the acid-catalyzed condensation of aniline (B41778) with formaldehyde (B43269). google.comatamanchemicals.com However, for creating specialized or asymmetrically substituted amino derivatives from the dibromo precursor, the Buchwald-Hartwig reaction is the method of choice.

The reaction involves a palladium catalyst, often a Pd(0) source like bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), a specialized phosphine (B1218219) ligand to facilitate the catalytic cycle, and a base. Aryl bromides are excellent substrates for this transformation. wuxiapptec.com By carefully selecting the stoichiometry of the amine and the reaction conditions, it is possible to achieve either mono- or di-amination of the this compound core.

A typical reaction setup for the Buchwald-Hartwig amination is detailed below.

| Component | Example Reagent | Role |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Amine | Primary or Secondary Amine (e.g., Morpholine) | Nitrogen Source |

| Catalyst | Pd(dba)₂ or Pd(OAc)₂ | Palladium Precatalyst |

| Ligand | XPhos, SPhos, BrettPhos | Facilitates Catalytic Cycle |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Activates Amine/Promotes Reductive Elimination |

| Solvent | Toluene, Dioxane, THF | Reaction Medium |

Table based on general procedures for Buchwald-Hartwig amination. wuxiapptec.comlibretexts.org

Introduction of New Functional Groups via Halogen Exchange

Generation of Polyfunctional Building Blocks for Organic Synthesis

The presence of two reactive bromine sites on this compound makes it an ideal starting material for creating polyfunctional building blocks. These are intermediate molecules that contain multiple, distinct reactive sites, allowing for the stepwise and controlled synthesis of complex molecular architectures. nih.govcolby.edu The strategy relies on the ability to selectively functionalize one bromine atom while leaving the other unchanged, available for a subsequent, different chemical transformation. colby.eduresearchgate.net

This sequential functionalization can be achieved by carefully controlling reaction conditions. For instance, using one equivalent of an organolithium reagent at low temperatures can favor mono-metal-halogen exchange. The resulting mono-lithiated, mono-bromo intermediate can be trapped with a specific electrophile (E¹). This generates a new polyfunctional building block, 4-bromo-4'-(E¹)-diphenylmethane. The remaining bromine atom can then be subjected to a completely different reaction, such as a Suzuki coupling to add an aryl group or a Buchwald-Hartwig amination to add a nitrogen substituent (Nu²). This approach provides a powerful pathway to hetero-poly-functional arenes where the two phenyl rings of the diphenylmethane core are decorated with different substituents. nih.gov

The following table outlines a general scheme for the creation of a hetero-bifunctional diphenylmethane derivative.

| Step | Reaction | Intermediate/Product | Description |

|---|---|---|---|

| 1 | Mono Metal-Halogen Exchange | 4-Bromo-4'-(lithio)diphenylmethane | Selective reaction at one C-Br bond. |

| 2 | Reaction with Electrophile 1 (E¹) | 4-Bromo-4'-(E¹)diphenylmethane | First functional group is introduced. This is the polyfunctional building block. |

| 3 | Second Cross-Coupling Reaction (e.g., C-N or C-C coupling) | 4-(Nu²)-4'-(E¹)diphenylmethane | Second, different functional group is introduced at the remaining bromine site. |

Comparative Reactivity Studies with Related Halogenated Diphenylmethanes

The reactivity of this compound can be understood by comparing it with other halogenated analogues (fluoro, chloro, iodo) and its isomers. The nature of the halogen atom significantly influences the compound's reactivity in different chemical transformations.

In metal-halogen exchange reactions , the reactivity is governed by the strength of the carbon-halogen bond. The order of reactivity is generally C-I > C-Br > C-Cl, as the weaker carbon-iodine bond is easier to break. Therefore, 4,4'-diiododiphenylmethane would be expected to undergo exchange more readily than this compound, which in turn is more reactive than 4,4'-dichlorodiphenylmethane.

Conversely, in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the order of reactivity for the oxidative addition step is often Ar-Br > Ar-Cl > Ar-I. wuxiapptec.comlibretexts.org While aryl iodides can be reactive, the iodide anion formed during the reaction can sometimes act as an inhibitor to the palladium catalyst. wuxiapptec.com This makes aryl bromides like this compound highly reliable and efficient substrates for these transformations.

Conformational studies also reveal differences. A study comparing 4,4'-difluorodiphenylmethane and 3,5-dibromodiphenylmethane using NMR spectroscopy showed that both adopt stable "gable" conformations, but the energy barrier to internal rotation differs, highlighting how substituent identity and position can influence the molecule's dynamic behavior.

The following table summarizes the comparative reactivity.

| Compound | Metal-Halogen Exchange Reactivity | Buchwald-Hartwig Amination Reactivity | Notes |

|---|---|---|---|

| 4,4'-Difluorodiphenylmethane | Very Low / Unreactive | Low (Requires special conditions) | C-F bond is very strong. |

| 4,4'-Dichlorodiphenylmethane | Low | Good (Often requires stronger ligands/conditions than bromides) | More challenging substrate than the bromide. wuxiapptec.com |

| This compound | Good | Excellent | Considered an ideal substrate for many cross-coupling reactions. wuxiapptec.com |

| 4,4'-Diiododiphenylmethane | Excellent | Good (Potential for catalyst inhibition) | Most reactive in exchange reactions; can be problematic in Pd-catalysis. wuxiapptec.com |

Applications of 4,4 Dibromodiphenylmethane in Advanced Materials and Organic Synthesis

Precursor in Polymer Synthesis and Modification

The dibromo functionality of 4,4'-Dibromodiphenylmethane offers reactive sites for various polymerization and modification reactions, making it a valuable component in the creation of sophisticated polymer systems.

Incorporation into Block Copolymers (e.g., Poly(styrene)-b-Poly(methyl methacrylate))

This compound can be integrated into block copolymers, such as Poly(styrene)-b-Poly(methyl methacrylate) (PS-b-PMMA), where it acts as a linking moiety between the distinct polymer blocks. polymersource.ca The incorporation of the diphenylmethane (B89790) unit can influence the thermal stability and phase separation behavior of the resulting block copolymer. The synthesis of such block copolymers can be achieved through controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, often in a multi-step process. dergipark.org.tr

The general properties of the constituent homopolymers, polystyrene (PS) and poly(methyl methacrylate) (PMMA), provide a baseline for the characteristics of the block copolymer.

Table 1: Selected Properties of Polystyrene and Poly(methyl methacrylate)

| Property | Polystyrene (PS) | Poly(methyl methacrylate) (PMMA) |

| Glass Transition Temperature (Tg) | 80-90°C | 104-105°C |

| Density (g/cm³) | 1.04 - 1.065 | 1.188 (at 25°C) |

| Dielectric Constant (at 1 kHz) | 2.49 - 2.55 | 3.0 (at 25°C) |

| Refractive Index (n_D) | 1.59 - 1.60 | ~1.49 |

| Data sourced from various material property databases. bangslabs.combangslabs.com |

The synthesis of well-defined block copolymers like PS-b-PMMA often involves the preparation of a macroinitiator from one monomer, which is then used to polymerize the second monomer. dergipark.org.tr

Role in High-Performance Polymer Systems (e.g., Polycarbonates, Epoxy Resins)

The thermal stability of this compound, with a decomposition temperature above 250°C, makes it a suitable component for high-performance polymers, including flame-retardant polycarbonates and epoxy resins. Its bromine content can enhance the flame-retardant properties of these materials.

In the context of epoxy resins, halogenated compounds are known to be used as reactive flame retardants. For instance, tetrabromobisphenol A (TBBPA) is commonly used in epoxy resin formulations for circuit boards. core.ac.uk While direct synthesis of epoxy resins from this compound is not as common, its derivatives can be employed. The general synthesis of epoxy resins involves the reaction of a diol with epichlorohydrin. researchgate.net

Synthesis of Dihydroxydiphenylmethane Monomers

A significant application of this compound is its use as a precursor in the synthesis of 4,4'-dihydroxydiphenylmethane (also known as Bisphenol F). This transformation can be achieved through nucleophilic substitution reactions where the bromine atoms are replaced by hydroxyl groups. 4,4'-dihydroxydiphenylmethane is a key monomer in the production of high-performance polymers such as polycarbonates and certain epoxy resins. Polycarbonates derived from Bisphenol F can exhibit improved solubility in low-boiling-point organic solvents and enhanced thermal and mechanical properties compared to those based on Bisphenol A.

Building Block for Specialty Chemicals and Advanced Organic Frameworks

The reactivity of the carbon-bromine bonds and the structural rigidity of the diphenylmethane core make this compound a valuable intermediate for the synthesis of more complex molecules.

Intermediate for Benzophenone (B1666685) Derivatives

This compound can be oxidized to produce 4,4'-dibromobenzophenone. This derivative serves as a crucial intermediate in the synthesis of various specialty chemicals. The conversion of the methylene (B1212753) bridge to a carbonyl group alters the electronic and structural properties of the molecule, opening up different synthetic pathways. The synthesis of benzophenone derivatives can also be achieved through Friedel-Crafts acylation reactions. chemicalbook.com

Table 2: Example Synthesis of a Benzophenone Derivative

| Reactants | Catalyst | Solvent | Temperature | Time | Yield | Reference |

| 4-bromobenzoyl chloride, bromobenzene (B47551) | AlCl₃ | Not specified | 55°C | 3 days | 83% | chemicalbook.com |

This table illustrates a general method for synthesizing a dibrominated benzophenone, highlighting the conditions that can be employed for such transformations.

Utilized in Supramolecular Chemistry Architectures

The rigid and well-defined geometry of the diphenylmethane scaffold makes its derivatives suitable for the construction of supramolecular architectures. numberanalytics.commdpi.com In supramolecular chemistry, non-covalent interactions are used to assemble molecules into larger, organized structures. numberanalytics.com While direct use of this compound as a linker in widely reported metal-organic frameworks (MOFs) is not extensively documented, its derivatives with appropriate functional groups (e.g., carboxylic acids, nitriles) can act as "struts" or "linkers" that connect metal ions or clusters to form porous, crystalline frameworks. nih.govprometheanparticles.co.ukwikipedia.org The length and rigidity of the linker are crucial in determining the topology and pore size of the resulting MOF.

The synthesis of such linkers can be achieved by further functionalizing the this compound molecule. For instance, the bromine atoms can be replaced with other functional groups via nucleophilic substitution or cross-coupling reactions, which can then participate in the formation of supramolecular assemblies.

Contribution to Optoelectronic Materials

Optoelectronic materials, which interface between light and electronics, are fundamental to modern technologies like solar cells, sensors, and displays. mdpi.com The performance of these materials is intrinsically linked to their molecular structure. In the realm of organic optoelectronics, compounds that possess rigid, aromatic cores are of significant interest. This compound, with its central diphenylmethane structure composed of two linked phenyl rings, provides the necessary rigidity and planarity that is beneficial for creating ordered molecular assemblies.

This structural characteristic is particularly vital in applications requiring the precise control of light. The ability of molecules to align in a specific, uniform direction on a macroscopic scale allows for the manipulation of light properties such as polarization. This compound serves as a valuable molecular building block for larger, more complex organic structures and polymers designed for optoelectronic applications. Its diphenylmethane core can be incorporated into polymer backbones or liquid crystal molecules to impart desirable optical and electronic properties.

Role in Liquid Crystal Display Technology

Liquid Crystal Displays (LCDs) function by using the light-modulating properties of liquid crystals. mdpi.com These materials exist in a state between a conventional liquid and a solid crystal, where molecules can flow but maintain a degree of long-range orientational order. mdpi.comkpi.ua The key to LCD function is the ability of these molecules to align themselves in a particular direction, a property largely dictated by their molecular shape. mdpi.commdpi.com

Liquid crystal molecules are typically composed of a rigid core and flexible tails. mdpi.comlew.ro The rigid core, often containing aromatic rings, is responsible for the orientational order that defines the liquid crystal phase. mdpi.comacs.org The structure of this compound, featuring a rigid diphenylmethane core, makes it a suitable component or precursor for materials used in LCDs.

Table 1: Relationship Between Molecular Structure and Liquid Crystal Properties

| Molecular Feature | Property Conferred | Relevance to LCDs |

| Rigid Aromatic Core | Promotes long-range orientational order (e.g., Nematic Phase) mdpi.comacs.org | Essential for establishing the liquid crystal state required for light modulation. |

| Molecular Shape | Influences the type of liquid crystal phase (e.g., nematic, smectic) and packing efficiency. preprints.org | Determines the fundamental operating mode and optical characteristics of the display. |

| Anisotropic Structure | Leads to optical anisotropy (birefringence). kpi.ua | Enables the control of polarized light with an electric field, which is the basis of image formation. |

Development of Materials with Enhanced Thermal Properties

The thermal stability of a polymer is a critical factor determining its processing conditions and end-use applications, especially for high-performance materials used in electronics and aerospace. mdpi.compatsnap.com A common strategy to enhance the thermal properties of polymers is to incorporate rigid, aromatic structures into their molecular backbone. acs.org These rigid units restrict the rotational and vibrational motion of the polymer chains, thus requiring more energy (higher temperatures) to induce transitions like the glass transition (Tg) or thermal decomposition. acs.orgresearchgate.net

This compound serves as an important precursor for monomers used in the synthesis of high-performance polymers such as polyimides and polybenzoxazines. mdpi.comacs.org Its core diphenylmethane structure, when integrated into a polymer chain, contributes significantly to the chain's rigidity. For instance, this compound can be chemically converted into 4,4'-diaminodiphenylmethane, a widely used diamine monomer in the production of polyimides. acs.orgpreprints.org Polyimides are a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. mdpi.compatsnap.com

Furthermore, the presence of bromine atoms in this compound can contribute to the flame retardancy of the resulting materials. Halogenated compounds are known to interfere with the radical chain reactions that occur during combustion, thereby slowing down or suppressing the process.

Research on polyimides synthesized using 4,4'-diaminodiphenylmethane (derived from this compound) demonstrates the effectiveness of this structural unit in creating thermally stable materials. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate these properties, measuring the decomposition temperature and glass transition temperature, respectively. acs.org Studies show that polyimides containing the diphenylmethane moiety exhibit high glass transition temperatures and high decomposition temperatures, making them suitable for demanding, high-temperature applications. acs.org

Table 2: Thermal Properties of High-Performance Polymers Containing the Diphenylmethane Moiety

| Polymer System | Monomers | Glass Transition Temp. (Tg) | Decomposition Temp. (5% Weight Loss) | Source |

| Polyimide | 4,4'-diaminodiphenylmethane + various dianhydrides | 200-287 °C | > 445 °C (in air) | acs.org |

| Polyimide | 3,3',4,4'-Benzhydrol tetracarboxylic dianhydride + various diamines | 268-341 °C | > 420 °C | |

| Cured Epoxy Resin | Trifunctional epoxy resin + 4,4'-diaminodiphenylmethane | 240.2 °C | Onset at 350 °C | |

| Polybenzoxazine | 3,3′-dichloro-4,4′-diaminodiphenylmethane + Phenol + Paraformaldehyde | 190 °C | Onset ~250 °C | mdpi.com |

Theoretical and Computational Investigations of 4,4 Dibromodiphenylmethane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic descriptors.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. rsc.orgwiley.com For diarylmethane systems, DFT calculations, often using functionals like M06-2X or B3LYP with extended basis sets such as 6-311+G(2df,2p), are employed to perform geometry optimization, where the lowest energy arrangement of atoms is found. researchgate.net

These calculations yield important data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. Furthermore, DFT is used to compute vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computed structure. researchgate.net Natural Bond Orbital (NBO) analysis, another tool often used alongside DFT, can reveal details about charge distribution and intramolecular interactions, such as hyperconjugation between orbitals, which stabilize the molecule. researchgate.net While specific DFT studies focused exclusively on 4,4'-Dibromodiphenylmethane are not extensively detailed in the surveyed literature, the established methodologies for related diarylmethanes provide a clear framework for its computational analysis.

Table 1: Illustrative Geometrical Parameters for this compound from a Representative DFT Calculation. Note: The following data is representative of typical outputs from a DFT geometry optimization and is provided for illustrative purposes.

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Lengths | ||

| C-Br | C4-Br, C4'-Br | ~1.91 Å |

| C-C (aromatic) | Average | ~1.39 Å |

| C-C (bridge) | C1-CH2, C1'-CH2 | ~1.52 Å |

| C-H (aromatic) | Average | ~1.08 Å |

| C-H (bridge) | CH2 | ~1.09 Å |

| Bond Angles | ||

| C-CH2-C | C1-CH2-C1' | ~112.5° |

| C-C-Br | C3-C4-Br, C5-C4-Br | ~119.5° |

| Dihedral Angle | C(ortho)-C1-C1'-C(ortho') | Variable (Conformation) |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that a molecule is more reactive. researchgate.net

For diarylmethane derivatives, the distribution of the HOMO and LUMO across the molecule is also significant. Typically, the HOMO is located on the more electron-rich portions of the molecule, while the LUMO is centered on electron-deficient areas. In this compound, the phenyl rings would be the primary location for these orbitals. The bromine atoms, being electronegative, would influence the energy levels and distribution of these orbitals. Analysis of the HOMO-LUMO gap helps in predicting how the molecule will interact with other chemical species.

Table 2: Representative Frontier Molecular Orbital Energy Values. Note: This table illustrates the kind of data obtained from FMO analysis for a diarylmethane compound.

| Parameter | Description | Representative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.0 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | ~ 5.5 eV |

Density Functional Theory (DFT) Studies

Conformational Analysis and Energy Barriers of Internal Rotation

The flexibility of this compound is primarily due to the rotation of the two phenyl rings around the C-C bonds connecting them to the central methylene (B1212753) (-CH2-) bridge. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy required to convert between them.

Experimental and theoretical studies on diphenylmethane (B89790) and its derivatives show that the molecule is not planar. The primary driving force for its non-planar structure is the steric hindrance between the ortho hydrogen atoms on the two phenyl rings. cdnsciencepub.com Studies on related compounds, such as 3,5-dibromodiphenylmethane, suggest that the most stable ground-state conformation is the "gable" form, which possesses C2v symmetry. cdnsciencepub.com In this conformation, the two phenyl rings are twisted relative to each other.

The energy barrier to internal rotation about the exocyclic C-C bonds has been investigated. For a 3,5-dibromo derivative, this barrier was determined to be approximately 1.1 ± 0.3 kcal/mol based on a hindered rotor model. cdnsciencepub.com This value is considered a reasonable approximation for other non-ortho-substituted diphenylmethanes where steric interactions of the ortho C-H bonds are the dominant factor in determining conformational properties. cdnsciencepub.com

Table 3: Conformational Properties of Diphenylmethane Derivatives.

| Compound Studied | Stable Conformation | Method | Rotational Energy Barrier | Reference |

|---|---|---|---|---|

| 3,5-Dibromodiphenylmethane | Gable (C2v symmetry) | NMR J-coupling | 1.1 ± 0.3 kcal/mol | cdnsciencepub.com |

| 4,4'-Difluorodiphenylmethane | Gable (C2v symmetry) | NMR J-coupling | ~1.5 kcal/mol | cdnsciencepub.com |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. wiley.comresearchgate.net These simulations provide detailed information about the conformational flexibility and dynamic behavior of a molecule in various environments, such as in a solvent. mdpi.commdpi.com For a flexible molecule like this compound, MD simulations can be used to sample a wide range of possible conformations, providing a statistical picture of its structural landscape. tau.ac.il

The process involves calculating the forces between atoms and using these forces to simulate their motion according to the laws of classical mechanics. ddugu.ac.in By running a simulation for a sufficient length of time (from nanoseconds to microseconds), it is possible to observe how the molecule explores different conformations and to identify the most populated (and therefore most stable) conformational states. While specific MD simulation studies for this compound were not found, this technique has been applied to other diphenylmethane derivatives to assess their stability when interacting with biological targets. mdpi.commdpi.com Such simulations are invaluable for understanding how the molecule behaves in a dynamic, realistic setting beyond a static, gas-phase calculation.

Studies on Gable Conformations and Steric Interactions

Computational Elucidation of Reaction Mechanisms

Understanding the step-by-step process by which a chemical reaction occurs is a central goal of chemistry. Computational chemistry offers powerful tools to elucidate reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. ddugu.ac.in

Using methods like DFT, researchers can calculate the energy of these various species. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor controlling the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict which reaction mechanism is most likely to occur. For example, computational studies can differentiate between intramolecular and intermolecular processes or explain the origins of selectivity in a reaction. rsc.org Although no specific computational studies elucidating the reaction mechanisms involving this compound were identified in the literature surveyed, the general approach is well-established. Such a study would involve proposing plausible pathways for a given transformation and then using quantum chemical calculations to find the lowest energy path, thereby providing a detailed, atomistic picture of the reaction.

Transition State Analysis for Synthetic Pathways

The synthesis of this compound typically proceeds via the electrophilic aromatic bromination of diphenylmethane. Computational methods, particularly the calculation of transition states, are crucial for understanding the mechanism and selectivity of this reaction.

A common synthetic route is the direct bromination of diphenylmethane using molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). The reaction mechanism involves the formation of a sigma complex (also known as an arenium ion), which is a key intermediate. The transition state for this electrophilic substitution is the energy maximum on the reaction coordinate leading to the sigma complex.

Computational studies on similar electrophilic aromatic substitution reactions reveal that the energy barrier to form the transition state is a critical factor in determining the reaction rate and regioselectivity. e-bookshelf.de For diphenylmethane, the methylene bridge (-CH₂-) is an ortho-, para-directing group due to hyperconjugation. The bromine atoms are also ortho-, para-directing but are deactivating.

While specific transition state calculations for the bromination of diphenylmethane to this compound are not extensively documented in dedicated public studies, analogies can be drawn from detailed DFT analyses of related systems. For example, a computational study on the formation of 4,4'-methylene diphenyl diamine (4,4'-MDA), a structurally analogous compound, from aniline (B41778) and formaldehyde (B43269) has been performed using the G3MP2B3 composite quantum chemical method. e-bookshelf.de This study calculated the transition state energies for each elementary step, revealing a six-centered transition state for the key C-C bond-forming step with an activation energy of 49.4 kJ/mol in the gas phase. e-bookshelf.de Such calculations for this compound would involve modeling the approach of the polarized bromine electrophile to the para position of the phenyl ring of diphenylmethane. The transition state structure would feature a partially formed C-Br bond and a delocalized positive charge over the aromatic ring.

The energy of this transition state, relative to the starting materials, determines the activation energy of the reaction. Comparing the activation energies for attack at the ortho, meta, and para positions allows for a theoretical prediction of the regioselectivity.

Table 1: Representative Calculated Energies for Electrophilic Aromatic Substitution Steps (Analogous System)

| Reaction Step (4,4'-MDA Formation) | Relative Energy (kJ/mol) | Activation Energy (kJ/mol) |

| Formation of N-methylenebenzeneaminium | -144.4 | 21.7 |

| C-C bond formation (PABA formation) | -210.0 | 49.4 |

| Dissociation to aniline and MCH⁺ | -106.0 | 104.0 |

| Data derived from a G3MP2B3 study on a related amine-based system. e-bookshelf.de |

Prediction of Regioselectivity and Stereoselectivity

Regioselectivity: Computational chemistry is a powerful tool for predicting the regioselectivity of chemical reactions. researchgate.net In the synthesis of this compound via electrophilic bromination of diphenylmethane, the directing effects of the substituents determine the position of the incoming bromine atoms. The methylene bridge is an activating, ortho-, para-directing group. Therefore, the first bromination is expected to occur at the para position, which is sterically less hindered than the ortho position.

After the first bromination, forming 4-bromodiphenylmethane, the molecule contains two directing groups: the para-bromo substituent and the benzyl (B1604629) group. The bromine atom is a deactivating but ortho-, para-directing group. The second bromination will occur on the unsubstituted ring, directed to the para position by the methylene bridge. Computational modeling can quantify these directing effects by calculating the relative energies of the transition states for substitution at different positions. scirp.org

For reactions of this compound, such as a subsequent electrophilic substitution (e.g., nitration), the regioselectivity would be governed by the directing effects of the two para-bromo substituents and the central methylene bridge. The bromine atoms would direct incoming electrophiles to their ortho positions (positions 3, 5, 3', and 5'), while the methylene bridge would also reinforce this. DFT calculations of the electron density distribution, such as mapping the molecular electrostatic potential (MESP), can visualize the most nucleophilic (electron-rich) sites on the aromatic rings, which are the most likely points of electrophilic attack.

Stereoselectivity: this compound itself is not chiral and does not have stereocenters. Therefore, its synthesis does not typically involve stereoselective steps. However, if the methylene bridge were asymmetrically substituted, or if the molecule were to participate in a reaction that creates a stereocenter, computational methods could be used to predict the stereochemical outcome. For example, in reactions involving chiral catalysts, DFT can be used to model the transition states of the competing diastereomeric pathways to predict the enantiomeric excess. e-bookshelf.de

Structure-Reactivity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of a compound with its biological activity or physical properties. numberanalytics.com For this compound and its derivatives, computational descriptors can be calculated to build models that predict their behavior.

Key structural features of this compound that influence its reactivity include:

The Diphenylmethane Core: The two phenyl rings are not coplanar. The flexibility of the molecule, particularly the rotational barriers of the phenyl groups, can influence its interaction with other molecules or biological targets. DFT studies on related N-benzhydrylformamides have calculated the rotational barriers for the aryl fragments, finding them to be in the range of 2.5 to 9.8 kcal/mol, depending on substituents. mdpi.com

The Bromine Substituents: The bromine atoms are highly significant. They are electron-withdrawing through induction but electron-donating through resonance. Their presence influences the electronic properties of the phenyl rings, such as the dipole moment and polarizability. Furthermore, the C-Br bond can be a site of reaction, for instance in nucleophilic aromatic substitution or in the formation of organometallic reagents.

A DFT study on polybrominated diphenyl ethers (PBDEs), which are structurally related to brominated diphenylmethanes, demonstrated that electronic properties like polarizability and quadrupole moments are highly dependent on the bromination pattern. nih.gov These properties were found to be significant descriptors in QSAR models for the toxicity of these compounds. nih.gov

Table 2: Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

| Molecular Weight | 326.03 g/mol | PubChem nih.gov |

| XLogP3 | 5.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 0 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

Studies on the biological activity of related brominated compounds have provided some insights into structure-activity relationships. For instance, in a series of bis(3-arylimidazolidinyl-1)methanes, the 3-bromophenyl derivative showed significant antineoplastic activity. scirp.org Similarly, studies on bis(3-bromophenyl)methanone (B2924712) have highlighted the role of brominated phenyl groups in enhancing antitumor activity. These findings suggest that the presence and position of bromine atoms are key determinants of biological activity, a hypothesis that can be further explored and quantified using computational QSAR models. Such models often use a combination of electronic, steric, and hydrophobic descriptors to predict the activity of new derivatives. revmedchir.ro

Advanced Analytical Characterization in the Research of 4,4 Dibromodiphenylmethane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. weebly.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. weebly.comslideshare.net

One-dimensional ¹H and ¹³C NMR are fundamental tools for verifying the molecular framework of 4,4'-Dibromodiphenylmethane.

The ¹H NMR spectrum of this compound is expected to show two main signals corresponding to the two distinct types of protons: the aromatic protons on the brominated phenyl rings and the methylene (B1212753) protons of the bridging CH₂ group. The aromatic protons typically appear as a set of doublets due to ortho-coupling, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene protons give rise to a singlet, as they have no adjacent protons to couple with. The integration of these signals confirms the ratio of aromatic to methylene protons (8:2).

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

| ¹H | ~7.35 | Doublet | Aromatic Protons (Ar-H) |

| ~4.10 | Singlet | Methylene Protons (-CH₂-) | |

| ¹³C | ~138-141 | Singlet | Quaternary Aromatic Carbons (C-CH₂) |

| ~129-132 | Singlet | Aromatic Carbons (CH) | |

| ~120-122 | Singlet | Bromine-substituted Aromatic Carbons (C-Br) | |

| ~40-42 | Singlet | Methylene Carbon (-CH₂-) |

While 1D NMR is often sufficient for basic structural confirmation, advanced NMR techniques offer deeper insights, especially for complex molecules or for studying molecular dynamics. weebly.com

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish definitive connectivity within the this compound molecule.

COSY : A ¹H-¹H COSY experiment would show correlations between coupled aromatic protons, confirming their ortho relationship on the phenyl rings.

HSQC : This experiment correlates directly bonded protons and carbons. It would definitively link the aromatic proton signals to their corresponding carbon signals and the methylene proton signal to the methylene carbon signal.

HMBC : This technique reveals long-range (2-3 bond) couplings between protons and carbons. For this compound, it would show correlations from the methylene protons to the quaternary aromatic carbons and the ortho aromatic carbons, confirming the connection of the CH₂ bridge to the two phenyl rings.

Solid-State NMR (ssNMR) : For analyzing the compound in its solid, crystalline state, ssNMR is a powerful tool. It can provide information about the molecular conformation and packing in the crystal lattice, which is lost when the sample is dissolved for solution-state NMR. mdpi.com Techniques like Magic Angle Spinning (MAS) are used to obtain high-resolution spectra of solid samples. mdpi.com ssNMR can reveal the presence of different polymorphs (different crystalline forms), as the chemical shifts can be sensitive to the local environment in the crystal. americanpharmaceuticalreview.com

¹H NMR and ¹³C NMR for Confirmation of Molecular Architecture

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. medistri.swiss It is crucial for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. medistri.swiss This technique is highly effective for assessing the purity of this compound and identifying any byproducts from its synthesis. aidic.itnih.gov The sample is first vaporized and passed through a GC column, which separates the components based on their boiling points and interactions with the column's stationary phase. medistri.swiss Each separated component then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum for each component serves as a molecular fingerprint. For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight. A key feature is the isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic M, M+2, and M+4 isotopic pattern for the molecular ion, which is a clear indicator of a dibrominated compound. The fragmentation pattern can reveal the loss of bromine atoms or the cleavage of the molecule, providing further structural confirmation. By analyzing the GC chromatogram and the mass spectrum of each peak, impurities and reaction byproducts can be identified and quantified. mdpi.com

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 324/326/328 | Molecular Ion Peak [M]⁺ (C₁₃H₁₀⁷⁹Br₂, C₁₃H₁₀⁷⁹Br⁸¹Br, C₁₃H₁₀⁸¹Br₂) |

| 245/247 | Fragment corresponding to the loss of one Bromine atom [M-Br]⁺ |

| 166 | Fragment corresponding to [C₁₃H₁₀]⁺ or bromotropylium ion |

| 165 | Fragment corresponding to the diphenylmethyl cation [C₁₃H₉]⁺ |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, typically to several decimal places. This allows for the determination of the "exact mass" of a molecule, which can be used to deduce its elemental composition. While nominal mass spectrometry might not distinguish between two different molecules that happen to have the same integer mass, HRMS can easily differentiate them based on their precise mass defects. For this compound (C₁₃H₁₀Br₂), the calculated monoisotopic mass (using the most abundant isotopes: ¹²C, ¹H, and ⁷⁹Br) is 323.91493 Da. nih.govepa.gov An HRMS measurement yielding a mass very close to this value provides strong evidence for the assigned molecular formula, C₁₃H₁₀Br₂, thereby confirming the identity of the compound with high confidence.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Analysis

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mdpi.com These techniques are complementary and provide a characteristic fingerprint for a compound, allowing for the identification of functional groups and studies of molecular conformation. mt.comphotothermal.com

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mt.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment. photothermal.com The IR spectrum of this compound would show characteristic absorption bands for:

C-H stretching : Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches of the methylene group appear just below 3000 cm⁻¹.

C=C stretching : Aromatic ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

C-H bending : In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern. For a 1,4-disubstituted ring, a strong out-of-plane bending band is expected in the 850-800 cm⁻¹ region.

C-Br stretching : The carbon-bromine stretching vibration typically appears in the far-infrared region, usually below 700 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy is a light scattering technique. renishaw.com For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule. photothermal.com Raman spectroscopy is often more sensitive to non-polar, symmetric bonds. Therefore, the symmetric stretching of the aromatic rings and the C-C backbone in this compound would be expected to show strong Raman signals.

Together, IR and Raman spectroscopy provide a comprehensive vibrational profile of the molecule. mt.com Furthermore, because molecular vibrations can be sensitive to the molecule's three-dimensional shape, these techniques can be used to study conformational isomers. americanpharmaceuticalreview.com Changes in the spectra under different conditions (e.g., temperature, solvent) can indicate changes in the molecule's preferred conformation.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch (-CH₂-) | 2950-2850 | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| CH₂ Bend (Scissoring) | ~1450 | IR |

| Aromatic C-H Out-of-Plane Bend | 850-800 | IR (Strong) |

| C-Br Stretch | < 700 | IR, Raman |

Chromatographic Methods for Purity Assessment and Mixture Separation